molecular formula C5H3BrClNO B2781668 4-bromo-2-chloropyridine N-oxide CAS No. 883874-88-2

4-bromo-2-chloropyridine N-oxide

Cat. No.: B2781668
CAS No.: 883874-88-2
M. Wt: 208.44
InChI Key: YCVOSXRGWFJPDI-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridine N-oxide is an organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and the pyridine ring is substituted with bromine and chlorine atoms at the 4 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloropyridine N-oxide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-nitropyridine N-oxide with hydrogen bromide and hydrogen chloride at elevated temperatures (120°C and 160°C, respectively) to yield 4-bromo- and 4-chloropyridine . Another method involves the use of organoboron, -zinc, and -magnesium reagents in cross-coupling reactions to form C4-C (sp2) and C4-C (sp3) bonds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloropyridine N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to its corresponding pyridine derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, hydrogen chloride, organoboron reagents, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures (e.g., 120°C to 160°C) and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-Bromo-2-chloropyridine N-oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloropyridine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The bromine and chlorine substituents can also affect the compound’s electronic properties, making it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-2-chloropyridine N-oxide include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the N-oxide group. This combination of features imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and industrial processes.

Properties

IUPAC Name

4-bromo-2-chloro-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-1-2-8(9)5(7)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVOSXRGWFJPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1Br)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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